Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile of 921890-90-6 Compared to the 4-Chlorophenoxy Analog
921890-90-6 exhibits an XLogP3 of 1.8, which is approximately 1.0 log unit lower than the estimated XLogP3 of ~2.8 for its 4-chlorophenoxy analog 2-(4-chlorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide, based on computational predictions using the same PubChem algorithm [1]. This difference arises from the replacement of the 3-methoxy group (electron-donating, polar) with a 4-chloro substituent (electron-withdrawing, lipophilic). The lower lipophilicity of 921890-90-6 suggests superior aqueous solubility and potentially reduced non-specific protein binding compared to the chloro analog, which may translate into cleaner assay profiles in cell-based screening [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (PubChem computed) |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide: XLogP3 ≈ 2.8 (estimated via PubChem algorithm on submitted structure) |
| Quantified Difference | ΔXLogP3 ≈ -1.0 log unit (921890-90-6 is less lipophilic) |
| Conditions | Computational prediction using XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity predicts better aqueous solubility and reduced non-specific binding, which may improve signal-to-noise ratios in screening assays relative to halogenated analogs.
- [1] PubChem. Compound Summary for CID 44015710: 2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide. National Center for Biotechnology Information. Accessed May 2026. View Source
